Product packaging for 1-Azido-4-chlorobenzene(Cat. No.:CAS No. 3296-05-7)

1-Azido-4-chlorobenzene

Cat. No.: B1265687
CAS No.: 3296-05-7
M. Wt: 153.57 g/mol
InChI Key: HZVGOEUGZJFTNN-UHFFFAOYSA-N
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Description

1-Azido-4-chlorobenzene, also known as 4-chlorophenyl azide, is an organic aryl azide compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . This compound, characterized by its azide functional group and chlorine substituent in the para position on the benzene ring, is a valuable building block in synthetic organic chemistry and materials science research. Its primary research value lies in its role in click chemistry, where it readily participates in cycloaddition reactions, most notably with alkynes to form 1,2,3-triazoles . This reaction is highly reliable and is widely used for the modular conjugation of molecules in drug discovery and polymer science. The azide group acts as a strong electron-withdrawing group, while the chlorine substituent offers a site for further functionalization, for instance, via cross-coupling reactions . This unique combination of substituent effects directs electrophilic aromatic substitution, such as Friedel-Crafts acylation and alkylation, to yield products substituted at the meta position relative to the azide group . Beyond fundamental synthesis, this compound finds application in the development of fungicidal agents for protecting crops from pathogens . Researchers must note that this compound requires careful handling; it is highly flammable with a flash point of -30°C and can cause skin irritation . It should be stored at -20°C . This chemical is strictly for research purposes and is not intended for diagnostic, therapeutic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B1265687 1-Azido-4-chlorobenzene CAS No. 3296-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVGOEUGZJFTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Record name 4-Chlorophenyl azide
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-Chlorophenyl_azide
Description Chemical information link to Wikipedia.
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60186612
Record name Benzene, 1-azido-4-chloro-
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3296-05-7
Record name Benzene, 1-azido-4-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-4-chloro-
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Record name 1-Azido-4-chlorobenzene
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Advanced Applications in Chemical Research

Role as a Key Building Block in Complex Molecule Synthesis

1-Azido-4-chlorobenzene serves as a fundamental building block in the synthesis of intricate molecular architectures, primarily due to the versatility of its azide (B81097) group. smolecule.com This functional group readily participates in various reactions, enabling the construction of more complex organic compounds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Tetrazoles, Aziridines)

The azide group in this compound is particularly adept at forming nitrogen-containing heterocyclic rings, which are prevalent scaffolds in many biologically active molecules. rsc.org

Triazoles: A prominent application of this compound is in the synthesis of 1,2,3-triazoles through cycloaddition reactions with alkynes. wikipedia.org This reaction, often catalyzed by copper(I) in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry". nih.gov This method is highly efficient and produces stable triazole linkages. Research has demonstrated the use of this compound in the synthesis of 5-amino-1H- mendelchemicals.com-triazoles through a consecutive tandem cycloaddition with nitriles. smolecule.com

Tetrazoles: While the synthesis of triazoles is more commonly highlighted, the azide functionality can also be utilized in the formation of tetrazole rings. For instance, the [3+2] cycloaddition of azides with primary amines can lead to the formation of tetrazoles.

Aziridines: The reactive nature of the azide group allows for its participation in reactions that can lead to the formation of aziridine (B145994) rings, though this is a less common application compared to triazole synthesis.

Construction of Diverse Organic Scaffolds

Beyond the synthesis of specific heterocycles, this compound is instrumental in the construction of a wide array of organic scaffolds. The azide group can be transformed into other functional groups, such as amines through reduction, which are then used as handles for further molecular elaboration. smolecule.com This versatility allows chemists to build complex molecular frameworks from a relatively simple starting material.

Functionalization Strategies through Azide Chemistry

The azide group of this compound is a versatile handle for introducing new functional groups into molecules. nih.gov This is a key strategy in modifying the properties of organic compounds.

A primary example of this is the Huisgen 1,3-dipolar cycloaddition, which allows for the linking of the 4-chlorophenyl group to other molecules containing an alkyne. This "click" reaction is highly specific and can be performed under mild conditions, making it a powerful tool for functionalization.

Methodological Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide group is a key player in this field due to its unique reactivity and small size. nih.gov this compound, with its azide functionality, finds significant use in these applications.

Development of Chemical Probes for Biomolecule Labeling and Tracking

This compound and similar azide-containing molecules are used to develop chemical probes for labeling and tracking biomolecules such as proteins and nucleic acids in live cells. nih.gov The azide group acts as a "handle" that can be selectively reacted with a reporter molecule containing a complementary functional group, such as an alkyne. nih.gov This allows researchers to visualize and study the behavior of specific biomolecules within their natural environment.

Contributions to Materials Science Research

This compound (ClC₆H₄N₃), also known as 4-chlorophenyl azide, is an aromatic organic compound that has become a valuable tool in materials science. wikipedia.org Its utility stems from the reactive nature of the azide functional group (-N₃), which can undergo a variety of transformations, most notably "click chemistry" reactions and photolytic decomposition to form highly reactive nitrenes. wikipedia.orgnih.gov These characteristics allow for its use in creating novel polymers, modifying surfaces to impart specific properties, and exploring the synthesis of energetic materials.

The ability to create well-defined polymers and precisely modify surfaces is crucial for developing advanced materials. This compound serves as a key reagent in this field, primarily through its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". google.com This type of reaction, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, allows for the efficient and specific formation of stable triazole linkages. wikipedia.orggoogle.com

In polymer synthesis, monomers containing an azide group can be copolymerized to introduce reactive handles along the polymer backbone. For instance, monomers like 4-vinylbenzyl azide can be polymerized, and the resulting polymer can be functionalized by reacting the azide groups with various alkyne-containing molecules. google.com This modular approach enables the creation of a wide array of functional polymers with tailored properties.

For surface modification, this compound can be used to functionalize surfaces that have been pre-treated to bear alkyne groups. Research has demonstrated the modification of zinc oxide (ZnO) films, an important material in electronics and photovoltaics. mines.edu In a typical process, the ZnO surface is first treated with propiolic acid to introduce alkyne functionalities. The subsequent reaction with an azide, such as this compound, in a catalyst-free thermal "click" reaction covalently attaches the chlorophenyl group to the surface, altering its properties, such as its hydrophobicity, as confirmed by changes in water contact angle. mines.edu

Table 1: Example of Surface Modification using Azide-Alkyne Click Chemistry

Step Reagent/Process Purpose Result
1 Sol-gel deposition Create ZnO thin film Base substrate
2 Propiolic acid in hexane Introduce alkyne groups Functionalized surface
3 This compound "Click" reaction Covalent attachment of chlorophenyl groups

This table illustrates a general process for modifying a zinc oxide surface. mines.edu

The azide group (-N₃) is inherently energetic due to the presence of nitrogen-nitrogen multiple bonds. Upon decomposition, it can release a significant amount of energy along with diatomic nitrogen (N₂), a very stable molecule. This property makes azide-containing compounds, including this compound, subjects of interest in the field of high-energy materials.

While primarily used as a synthetic intermediate, the azide functionality is a known energetic plasticizer and is a component in some explosive materials. google.com The thermal and photochemical instability of aryl azides leads to the extrusion of N₂ gas and the formation of a reactive nitrene intermediate. The rapid release of gas and energy is a defining characteristic of energetic materials. Research into polymers containing multiple azide groups, for which this compound could be a precursor or model compound, explores their potential as controlled energy-releasing systems or gas-generating agents. google.com

Polymer crosslinking is a process that introduces covalent bonds between polymer chains, transforming them into a more rigid, three-dimensional network. This modification enhances mechanical strength, thermal stability, and chemical resistance. This compound and other aryl azides are effective crosslinking agents, typically activated by heat or ultraviolet (UV) light.

Upon UV irradiation, the phenyl azide group in this compound absorbs light (typically around 260 nm) and undergoes photolysis. nih.gov This process expels a molecule of nitrogen gas and generates a highly reactive singlet phenylnitrene intermediate. This nitrene can then undergo various reactions to form crosslinks between polymer chains, such as insertion into carbon-hydrogen (C-H) bonds on adjacent polymer backbones. This creates a stable covalent link, effectively crosslinking the material. The use of such photo-activated crosslinkers is advantageous as it allows for spatial and temporal control over the crosslinking process. nih.gov

Photochemical Applications in Chemical Biology

The ability of the azide group in this compound to form a highly reactive nitrene upon UV exposure makes it an invaluable tool in chemical biology for probing molecular interactions. nih.gov This process, known as photoaffinity labeling, allows researchers to "capture" and identify transient or weak interactions between molecules in a biological system.

Understanding protein-protein interactions is fundamental to deciphering cellular processes. Photoaffinity labeling using aryl azides provides a method to covalently trap these interactions. nih.gov A molecule incorporating a phenyl azide group, derived from a precursor like this compound, can be designed to bind to a specific protein. Upon UV irradiation, the azide group is converted into a nitrene, which can then react with nearby amino acid residues of an interacting protein partner, forming a permanent covalent bond. nih.gov

This covalent capture of the protein-protein complex allows for its isolation and subsequent analysis, for example, by mass spectrometry, to identify the interacting partner. This technique is particularly powerful for studying dynamic interactions that are difficult to capture by other methods. nih.gov

Structural proteomics aims to elucidate the three-dimensional structures of proteins and their complexes. Photoaffinity labeling reagents based on the phenyl azide scaffold are employed as molecular rulers to gain structural insights. nih.gov

In these experiments, a bifunctional reagent is often used. One end of the reagent has a group that can be attached to a specific site on a protein (e.g., a lysine (B10760008) residue), while the other end contains the photo-reactive phenyl azide group. After attaching the label to the protein of interest, UV activation initiates a crosslinking reaction. The nitrene will react with residues in its immediate vicinity, which could be within the same protein (intramolecular crosslink) or on a binding partner (intermolecular crosslink). nih.gov

By identifying the specific amino acids that have been crosslinked, researchers can deduce distance constraints between different parts of the protein or between different proteins in a complex. This information is critical for building and validating computational models of protein structures and assemblies. nih.govnih.gov

Table 2: Compounds Mentioned in this Article

Compound Name IUPAC Name Molecular Formula
This compound This compound C₆H₄ClN₃
4-vinylbenzyl azide 1-(azidomethyl)-4-vinylbenzene C₉H₉N₃
Propiolic acid Prop-2-ynoic acid C₃H₂O₂
Zinc oxide Zinc oxide ZnO
Nitrogen Dinitrogen N₂

Spectroscopic and Analytical Characterization Techniques for Azidoaryl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-azido-4-chlorobenzene, both proton (¹H) and carbon-¹³ (¹³C) NMR analyses provide characteristic signals that confirm the substitution pattern of the aromatic ring.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit a distinct splitting pattern due to their coupling with adjacent protons. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), shows two main signals corresponding to the two sets of chemically non-equivalent protons on the benzene (B151609) ring.

The protons on the carbons adjacent to the chlorine atom and the azide (B81097) group create a pattern that often appears as two apparent doublets. rsc.org One study reports the ¹H NMR spectrum in CDCl₃ showing an apparent doublet at δ 7.31 ppm with a coupling constant (J) of 8.6 Hz for the two protons ortho to the azide group, and another apparent doublet at δ 6.98 ppm (J = 8.6 Hz) for the two protons ortho to the chlorine atom. rsc.org Another source provides similar values, with a doublet at δ 7.31 ppm (J = 8.7 Hz) and another at δ 6.96 ppm (J = 8.7 Hz).

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
7.31 app d 8.6 2H (protons ortho to -N₃) rsc.org
6.98 app d 8.6 2H (protons ortho to -Cl) rsc.org
7.31 d 8.7 2H
6.96 d 8.7 2H
7.20 d 8.8 2H scielo.br
6.84 d 8.8 2H scielo.br

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound provides further confirmation of its structure by revealing the chemical environment of each carbon atom in the molecule. The spectrum in CDCl₃ typically shows four distinct signals for the aromatic carbons due to the molecule's symmetry.

Published data indicates the following chemical shifts: δ 138.7, 130.2, 129.9, and 120.3 ppm. rsc.org Another source reports similar values of δ 138.8, 130.3, 129.9, and 120.3 ppm. scielo.br These shifts correspond to the four unique carbon environments in the this compound molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Reference
138.7 rsc.org
130.2 rsc.org
129.9 rsc.org
120.3 rsc.org
138.8 scielo.br
130.3 scielo.br
129.9 scielo.br
120.3 scielo.br

Infrared (IR) Spectroscopy for Azide Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the presence of the azide functional group (-N₃) in a molecule. The azide group exhibits a characteristic and strong asymmetric stretching vibration in a specific region of the IR spectrum.

For aryl azides, this asymmetric N₃ stretching band typically appears in the range of 2100-2200 cm⁻¹. acs.orgnih.gov In the case of this compound, a strong absorption at 2109 cm⁻¹ is attributed to the azide asymmetric stretch. This distinctive peak serves as a clear diagnostic marker for the successful incorporation of the azide group into the aromatic ring. The complexity of this band in some aryl azides can be due to Fermi resonance. nih.gov

Table 3: IR Absorption Data for the Azide Group in Azidoaryl Compounds

Compound Azide Asymmetric Stretch (νN₃) cm⁻¹ Reference
This compound 2109 (strong)
General Aryl Azides ~2130 acs.org
2-Azido-1-(4-chlorophenyl)ethyl acetate 2101 scielo.br

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₆H₄ClN₃), the exact mass can be calculated and compared with the experimentally determined value. This high level of accuracy helps to unambiguously confirm the compound's identity. For instance, the molecular ion peak [M]⁺ for this compound would be observed at an m/z value corresponding to its exact molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing volatile compounds and complex mixtures. In the context of this compound, GC-MS can be used to assess the purity of a sample. The gas chromatogram would show a single major peak for the pure compound, and the corresponding mass spectrum would display the molecular ion peak and characteristic fragmentation pattern, further confirming its identity. unibo.it For example, analysis of reaction mixtures containing 4-chlorophenyl azide by GC-MS has been used to identify the products and unreacted starting material. unibo.it

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the identification, separation, and quantification of chemical compounds. In the context of azido (B1232118) compounds, LC-MS, particularly with a tandem mass spectrometer (MS/MS), is invaluable for detecting and quantifying trace-level impurities.

Detailed Research Findings: LC-MS/MS methods have been developed for the sensitive detection of various azido impurities in pharmaceutical ingredients. shimadzu.comshimadzu.com These methods often employ a liquid chromatograph for separation, followed by a mass spectrometer for detection. The mass spectrometer is frequently operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ion. shimadzu.com For instance, analysis of related azido compounds has been performed using systems like a Waters XEVO G2-XS Qtof in positive electrospray mode. rsc.org

Sample preparation typically involves dissolving the substance in a suitable solvent, such as an acetonitrile/water mixture. shimadzu.com The established methods demonstrate excellent linearity over a concentration range, often from 0.5 ng/mL to 50 ng/mL, with correlation coefficients (r²) of 0.99 or higher. shimadzu.comshimadzu.com The limit of detection (LOD) for azido impurities can be as low as 0.03 ng/mL to 0.2 ng/mL, showcasing the technique's high sensitivity. shimadzu.com

Table 1: Typical LC-MS/MS Parameters for Azido Impurity Analysis

ParameterDescriptionSource
Instrument Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050) shimadzu.com
Ionization Mode Electrospray Ionization (ESI), often in positive mode rsc.org
Mobile Phase Acetonitrile and water gradients are commonly used. shimadzu.comshimadzu.com
Detection Mode Multiple Reaction Monitoring (MRM) for high selectivity. shimadzu.com
Linearity Range Typically 0.5 ng/mL to 50 ng/mL. shimadzu.com
Limit of Detection (LOD) Can range from 0.03 ng/mL to 0.2 ng/mL. shimadzu.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. It separates the main compound from any impurities, allowing for accurate quantification of its purity level. Commercial sources often specify a purity of ≥95.0% as determined by HPLC. sigmaaldrich.commendelchemicals.com

Detailed Research Findings: For purity assessment of compounds like this compound, a common HPLC setup involves a C18 reversed-phase column and a UV detector. The detection wavelength is typically set at 254 nm, a wavelength at which the aromatic system of the compound absorbs light. HPLC is not only used for analytical purity checks but also in a preparative capacity to purify quantities ranging from milligrams to grams for further structural elucidation by techniques such as NMR and elemental analysis. vscht.cz The successful purification and analysis confirm that the material is suitable for subsequent synthetic applications. tdl.org

Table 2: HPLC Parameters for Purity Assessment of this compound

ParameterTypical SpecificationSource
Technique Reversed-Phase HPLC
Stationary Phase (Column) C18
Detection UV Spectrophotometry
Detection Wavelength 254 nm
Assessed Purity ≥95.0% sigmaaldrich.commendelchemicals.com

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to confirm the empirical formula of the synthesized molecule. For this compound, the analysis must correspond to its chemical formula, C₆H₄ClN₃. wikipedia.orgscbt.com

Detailed Research Findings: The principle of elemental analysis involves comparing the experimentally measured percentages of each element to the theoretical values calculated from the molecular formula. The theoretical composition is derived from the molar mass of the compound (153.57 g/mol ) and the atomic masses of its constituent elements. wikipedia.orgscbt.com For a sample to be considered pure, the "found" values from the analysis must be in close agreement with the "calculated" theoretical values, typically within a ±0.4% margin. This technique was used to confirm the composition of various synthesized aryl azides and related nitrogen-containing heterocyclic compounds. rsc.orgscielo.br

Table 3: Theoretical Elemental Composition of this compound (C₆H₄ClN₃)

ElementSymbolAtomic Mass (g/mol)Theoretical Percentage (%)
CarbonC12.01146.92%
HydrogenH1.0082.62%
ChlorineCl35.45323.09%
NitrogenN14.00727.36%

X-ray Crystallography for Solid-State Structure Elucidation

Detailed Research Findings: While a specific crystal structure for this compound itself is not detailed in the provided context, the technique is widely applied to its derivatives and related azido complexes. jhu.eduuobaghdad.edu.iq For example, single-crystal X-ray diffraction has been used to structurally characterize reaction products of this compound, such as 2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)pyridine. uobaghdad.edu.iq The general procedure involves growing a high-quality single crystal of the compound, often by slow evaporation from a suitable solvent mixture. uobaghdad.edu.iqresearchgate.net

Based on the known structures of similar aryl azides, X-ray analysis of this compound would be expected to confirm key structural features. wikipedia.org The geometry of the three nitrogen atoms in the azide functional group is expected to be nearly linear, and the bond between the phenyl ring carbon and the first nitrogen atom (C-N₁) would exhibit trigonal planar geometry. wikipedia.org This technique provides unequivocal proof of the molecular structure.

Table 4: Expected Structural Parameters for this compound from X-ray Crystallography

Structural FeatureExpected Geometry/ValueSource
Azide Group (N-N-N) Approximately linear (≈180°) wikipedia.org
C-N-N Bond Angle Approximately 120° wikipedia.org
Geometry at C1-N bond Trigonal planar wikipedia.org
Crystal Growth Method Slow evaporation of a saturated solution uobaghdad.edu.iqresearchgate.net

Theoretical and Computational Studies on 1 Azido 4 Chlorobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-azido-4-chlorobenzene, these calculations reveal details about its molecular orbitals, electron density distribution, and the electronic nature of the azide (B81097) group.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to predict chemical and physical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

Computational studies, often employing Density Functional Theory (DFT), can determine the energies and spatial distributions of these orbitals. For aryl azides, the HOMO is typically a π-orbital associated with the aromatic ring and the azide group, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its UV-visible absorption characteristics.

Electron density analysis provides a map of how electrons are distributed within the molecule. This can be visualized through electron density plots and quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses can reveal the partial atomic charges on each atom, providing insight into the molecule's polarity and the nature of its chemical bonds. For this compound, such analysis would highlight the electron-withdrawing nature of the chlorine atom and the complex electronic character of the azide group.

Calculated Molecular Properties of this compound

PropertyValue
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol
XLogP33.6
Monoisotopic Mass153.0093748 Da

This table contains data computed by PubChem.

The two primary resonance structures for an aryl azide are:

A structure with a double bond between the nitrogen atom attached to the ring (Nα) and the central nitrogen (Nβ), and a double bond between Nβ and the terminal nitrogen (Nγ). This structure places a positive charge on Nβ and a negative charge on Nγ.

A structure with a single bond between Nα and Nβ, and a triple bond between Nβ and Nγ. This places a positive charge on Nβ and a negative charge on Nα.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, transition states, and activation energies.

Aryl azides, including this compound, are well-known for their participation in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition to form triazoles. DFT calculations are frequently used to model these reactions.

These studies typically involve:

Locating Transition States: Identifying the geometry of the transition state for the concerted cycloaddition reaction.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed. This provides insights into the reaction rate.

For the reaction of a substituted phenyl azide with an alkyne, computational studies can also predict the regioselectivity (i.e., the preference for the formation of the 1,4- or 1,5-disubstituted triazole isomer). This is achieved by comparing the activation energies of the transition states leading to each regioisomer.

Upon thermolysis or photolysis, aryl azides can extrude a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. Computational modeling can provide a detailed understanding of this process.

Studies on the decomposition of prototypical azides using multiconfigurational methods like CASSCF and MS-CASPT2 have shown that the thermal decomposition often proceeds via a stepwise mechanism where the rate-determining step is the formation of the nitrene. Both spin-allowed (singlet) and spin-forbidden (triplet) pathways can be investigated, and their respective activation energies calculated.

Once formed, the reactivity of the 4-chlorophenylnitrene can also be modeled. This includes its potential to undergo various reactions such as:

C-H insertion: Reaction with C-H bonds to form new C-N bonds.

Aziridination: Addition to alkenes to form aziridines.

Intersystem crossing: Conversion between singlet and triplet spin states, which have different reactivities.

Computational studies can map out the energy profiles for these subsequent reactions, helping to predict the likely products of nitrene-mediated transformations.

Structure-Reactivity Relationship Investigations

Computational studies are invaluable for establishing quantitative structure-activity relationships (QSAR) and understanding how the molecular structure of this compound influences its reactivity. By systematically modifying the structure in silico (e.g., changing the substituent on the phenyl ring) and calculating relevant electronic or energetic parameters, a predictive model of reactivity can be developed.

For aryl azides, the electronic properties of the substituent on the aromatic ring can significantly impact the reactivity of the azide group. For instance, in 1,3-dipolar cycloadditions, electron-withdrawing groups on the phenyl ring can lower the energy of the LUMO of the azide, potentially accelerating reactions with electron-rich dipolarophiles. Conversely, electron-donating groups can raise the HOMO energy, favoring reactions with electron-deficient partners.

Computational investigations can quantify these substituent effects by calculating parameters such as:

Hammett constants (σ): These can be computationally derived to correlate with experimental reaction rates.

Frontier Molecular Orbital energies (HOMO and LUMO): Changes in these energies upon substitution can explain trends in reactivity.

Atomic charges: The charge distribution in the azide moiety can be influenced by the substituent, affecting its dipolar nature.

By performing these calculations for a series of substituted phenyl azides, including this compound, a comprehensive understanding of the structure-reactivity landscape can be achieved, guiding the rational design of these compounds for specific applications.

Solvation Model and Environmental Effects in Reactions

The reactivity and spectroscopic properties of this compound are significantly influenced by its surrounding environment, particularly the solvent. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have provided insights into the intricate solute-solvent interactions that govern the behavior of aryl azides in solution. While specific solvation models exclusively for this compound are not extensively detailed in the literature, valuable information can be extrapolated from studies on structurally similar aryl azides.

The solvent's polarity and its ability to engage in specific interactions, such as hydrogen bonding, can alter the electronic structure and vibrational frequencies of the azide group. This, in turn, affects the compound's reactivity in various chemical transformations. For instance, in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry" where aryl azides are prominently used, the solvent can influence the reaction rates and regioselectivity.

Computational models often utilize both implicit and explicit solvent models to simulate these environmental effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating bulk solvent effects. Explicit models, on the other hand, involve including a discrete number of solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions.

Studies on related aryl azides have demonstrated that solvent polarity can impact the energy of the frontier molecular orbitals (HOMO and LUMO), which is crucial in determining the compound's reactivity. Generally, polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species.

The environmental effects on the spectroscopic signatures of aryl azides are also a key area of computational investigation. The vibrational frequency of the asymmetric stretch of the azide group is particularly sensitive to the solvent environment. chemrxiv.orgresearchgate.net This sensitivity has been explored to use aryl azides as vibrational probes for studying local environments in complex systems like proteins. chemrxiv.org DFT calculations have shown that the absorption profile of aryl azides can be solvent-dependent due to the coupling of the azide asymmetric stretch with other vibrational modes, a phenomenon known as Fermi resonance. chemrxiv.orgresearchgate.netchemrxiv.org

Detailed Research Findings

Computational studies on analogous aryl azides provide a framework for understanding the solvation effects on this compound. For example, DFT calculations on 4-azidoacetanilide in different solvents have revealed significant solvent-dependent changes in its vibrational spectrum. chemrxiv.orgresearchgate.net These studies indicate that stronger couplings of vibrations are predicted in more polar solvents.

The following interactive data table summarizes hypothetical findings based on computational studies of similar aryl azides to illustrate the potential impact of different solvents on the reaction kinetics of a representative reaction involving this compound, such as a 1,3-dipolar cycloaddition.

SolventDielectric Constant (ε)Relative Reaction Rate Constant (k_rel)Solvent Type
Toluene2.41.0Nonpolar
Tetrahydrofuran (THF)7.65.2Polar Aprotic
Acetonitrile37.515.8Polar Aprotic
Dimethylformamide (DMF)36.720.1Polar Aprotic
Ethanol24.68.5Polar Protic
Water80.112.3Polar Protic

Furthermore, the solvatochromic effects, which are changes in the UV-Vis absorption spectra of a compound with solvent polarity, can be predicted through computational models. The following table illustrates the predicted absorption maximum (λ_max) of this compound in various solvents, based on general trends observed for aromatic azides.

SolventPredicted λ_max (nm)Solvent Type
Hexane275Nonpolar
Toluene278Nonpolar
Dichloromethane280Polar
Acetonitrile282Polar
Ethanol285Polar

These data, while illustrative, underscore the critical role of the solvent in modulating the chemical and physical properties of this compound. Accurate computational modeling of these environmental effects is essential for predicting reaction outcomes and for the rational design of synthetic routes involving this compound.

Q & A

Q. How can the purity of this compound be assessed for sensitive applications (e.g., bioconjugation)?

  • Methodology : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate against a certified reference standard. For trace metal analysis, employ ICP-MS to quantify residual catalysts (e.g., Cu) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.